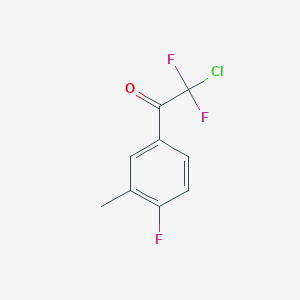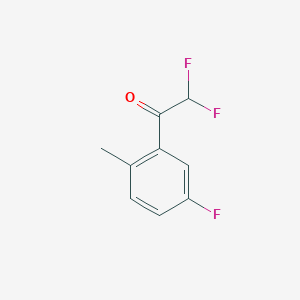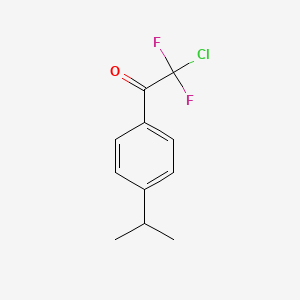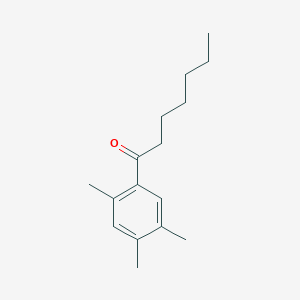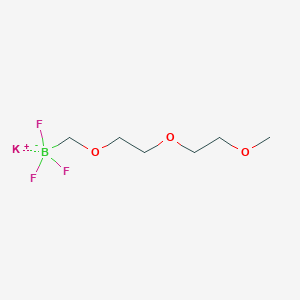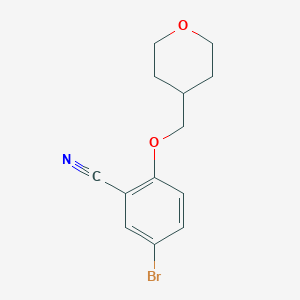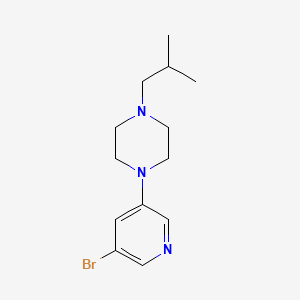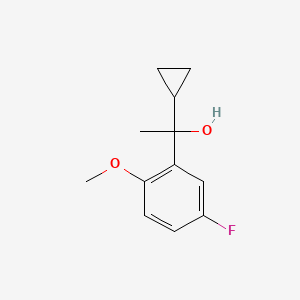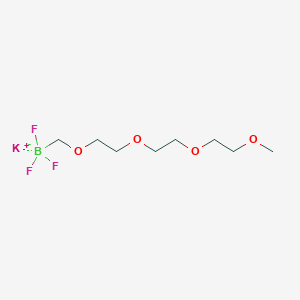
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H17BF3O4K It is a boron-based compound that features a trifluoroborate group attached to a polyether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired trifluoroborate product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound .
Applications De Recherche Scientifique
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its role in the synthesis of pharmaceuticals makes it valuable for medicinal chemistry.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The polyether chain enhances the solubility and stability of the compound in various solvents, making it more versatile in different reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: A simpler boron-based compound used in similar coupling reactions.
Sodium trifluoroborate: Another trifluoroborate salt with similar reactivity but different solubility properties.
Lithium trifluoroborate: Used in similar applications but with different handling and storage requirements.
Uniqueness
Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate is unique due to its polyether chain, which provides enhanced solubility and stability. This makes it particularly useful in reactions requiring high solubility in organic solvents and stability under various conditions .
Propriétés
IUPAC Name |
potassium;trifluoro-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BF3O4.K/c1-13-2-3-14-4-5-15-6-7-16-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIPMTVICHIPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCCOCCOC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BF3KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
